molecular formula C17H20IN B13758146 1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide CAS No. 25297-77-2

1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide

Cat. No.: B13758146
CAS No.: 25297-77-2
M. Wt: 365.25 g/mol
InChI Key: DBBPLBBMJHUEHL-UHFFFAOYSA-N
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Description

1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is a quaternary ammonium salt of a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative, provided for research applications. This compound is of significant interest in neuropharmacology and medicinal chemistry due to the established biological activity of the THIQ scaffold. THIQ derivatives have been demonstrated to possess a range of pharmacological properties, including neuroprotective effects. Research indicates that certain THIQs, such as 1MeTIQ, offer neuroprotection through a dual mechanism involving the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity, notably by antagonizing NMDA receptors to prevent calcium influx and cell death . Furthermore, the tetrahydroisoquinoline core is a privileged structure in drug discovery, found in compounds evaluated as inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT) and for their binding affinity at other biological targets . As an ionic compound, its solubility is typically enhanced in polar protic solvents like water, methanol, or ethanol, which is a critical factor for designing in vitro assay systems . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers are advised to consult the available safety data sheets prior to use.

Properties

CAS No.

25297-77-2

Molecular Formula

C17H20IN

Molecular Weight

365.25 g/mol

IUPAC Name

1,2-dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide

InChI

InChI=1S/C17H19N.HI/c1-13-17-12-16(14-6-4-3-5-7-14)9-8-15(17)10-11-18(13)2;/h3-9,12-13H,10-11H2,1-2H3;1H

InChI Key

DBBPLBBMJHUEHL-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC[NH+]1C)C=CC(=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline Hydriodide

Stepwise Synthetic Procedure

Formation of the Tetrahydroisoquinoline Core

A commonly employed method for constructing the tetrahydroisoquinoline nucleus involves the cyclization of β-phenylethylamine derivatives. A representative procedure from patent literature for a related compound, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, includes:

Step Reaction Details Conditions Yield & Notes
1 Acylation of β-phenylethylamine with benzoyl chloride to form N-phenethyl-benzamide Non-polar solvent, 0–80°C, catalyst present, <5 hours; molar ratios: solvent:amine = 5–15:1, organic base:amine = 1–5:1, benzoyl chloride:amine = 1–3:1 Efficient acylation step
2 Cyclization of N-phenethyl-benzamide with polyphosphoric acid to form 1-phenyl-3,4-dihydroisoquinoline 130–150°C, 3 hours, mechanical stirring Yield ~70%, melting point 100°C
3 Reduction of 1-phenyl-3,4-dihydroisoquinoline to 1-phenyl-1,2,3,4-tetrahydroisoquinoline Suitable reducing agent (e.g., catalytic hydrogenation) High yield, pure product

This method is industrially scalable, cost-effective, and provides good yields of the tetrahydroisoquinoline core.

Introduction of Methyl Groups at Positions 1 and 2

The methylation at the 1 and 2 positions of the tetrahydroisoquinoline ring can be achieved via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This step is often performed after core formation and before salt formation.

  • The methylation typically involves nucleophilic attack on the nitrogen and adjacent carbon atoms, facilitated by strong bases (e.g., sodium hydride).
  • Reaction solvents such as dimethylformamide (DMF) or dioxane are common due to their polarity and ability to stabilize charged intermediates.

This step is crucial for obtaining the 1,2-dimethyl substitution pattern characteristic of the target compound.

Attachment of the Phenyl Group at Position 7

The phenyl group at position 7 is generally introduced by starting with appropriately substituted β-phenylethylamine or via electrophilic aromatic substitution on the isoquinoline ring before or after ring closure.

  • In the reported synthesis of related compounds, the phenyl substitution is incorporated early, often on the starting amine or aldehyde precursor.
  • This ensures regioselectivity and avoids complex post-cyclization modifications.
Formation of the Hydriodide Salt

The final step involves converting the free base form of 1,2-dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline into its hydriodide salt to improve solubility and stability.

  • This is achieved by treating the free base with hydroiodic acid (HI) under controlled conditions.
  • The resulting hydriodide salt is isolated by crystallization or precipitation.

Summary Table of Preparation Methods

Step Reagents & Conditions Purpose Yield/Remarks
1 β-Phenylethylamine + Benzoyl chloride, non-polar solvent, catalyst, 0–80°C Acylation to N-phenethyl-benzamide High yield, mild conditions
2 N-phenethyl-benzamide + Polyphosphoric acid, 130–150°C, 3 hours Cyclization to 1-phenyl-3,4-dihydroisoquinoline ~70% yield, industrially viable
3 Reduction (e.g., catalytic hydrogenation) Conversion to 1-phenyl-1,2,3,4-tetrahydroisoquinoline High yield, pure product
4 Methylation with methyl iodide + base (e.g., sodium hydride), DMF solvent Introduction of methyl groups at positions 1 and 2 Efficient alkylation, regioselective
5 Treatment with hydroiodic acid (HI) Formation of hydriodide salt Enhances solubility and stability

Research Findings and Analysis

  • The synthetic route described offers a balance of simplicity, cost-effectiveness, and scalability, which is advantageous for research and potential industrial production.
  • The use of polyphosphoric acid as a cyclization agent is a well-established method for isoquinoline derivatives, providing good yields and purity.
  • Methylation steps require careful control of reaction conditions to prevent over-alkylation or side reactions, with sodium hydride and DMF being optimal choices for bases and solvents.
  • Formation of the hydriodide salt is critical for applications requiring enhanced aqueous solubility, such as biological assays.
  • The compound’s hydriodide salt form exhibits stability conducive to storage and handling in research contexts.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in several key reactions due to its reactive tetrahydroisoquinoline core and substituents:

Alkylation/Acylation

The tertiary nitrogen in the tetrahydroisoquinoline ring can react with alkylating or acylating agents, forming quaternary ammonium salts. This reaction is often used to modify the compound’s biological activity.

Nucleophilic Substitution

The phenyl group at the 7-position may undergo electrophilic aromatic substitution, depending on the directing effects of substituents. Additionally, the hydriodide salt form enhances solubility, facilitating reactions in polar solvents.

Cycloaddition Reactions

Tetrahydroisoquinoline derivatives can engage in 1,3-dipolar cycloadditions , as demonstrated in studies using tetrahydroisoquinoline-1-carboxylic acid analogs. These reactions form complex heterocycles, offering routes to novel scaffolds .

Sigmatropic Rearrangements

2,3-Sigmatropic rearrangements are observed in substituted tetrahydroisoquinolines, particularly when ester groups are present. These rearrangements alter the compound’s stereochemistry and connectivity .

Structural Analog Comparison

The reactivity of 1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide can be contrasted with other tetrahydroisoquinoline derivatives:

Compound Key Features Reactivity Implications
1-Phenyl-1,2,3,4-tetrahydroisoquinoline Phenyl at position 1; no methyl groups .Increased aromaticity may stabilize intermediates in cyclization reactions .
2-Methyl-5-phenyl-tetrahydroisoquinoline Methyl at position 2; phenyl at position 5.Steric hindrance at position 2 may reduce nucleophilic substitution rates.
6-Bromo-tetrahydroisoquinoline Bromine at position 6; no methyl groups.Electronegative bromine enhances electrophilic substitution at position 6.

The 7-phenyl substituent in the target compound likely directs reactivity toward specific positions, influencing both substitution and cycloaddition pathways .

Research Findings

  • Synthesis Optimization : Polyphosphoric acid is critical for cyclization steps, enabling efficient formation of dihydroisoquinoline intermediates .

  • Reaction Conditions : Temperatures between 25–250°C and solvent choices (e.g., THF, non-polar solvents) significantly impact reaction yields and selectivity .

  • Biological Relevance : The hydriodide salt form improves solubility, facilitating studies on neurotransmitter receptor interactions.

Scientific Research Applications

Antifertility Agents

Research indicates that derivatives of tetrahydroisoquinolines exhibit antifertility properties. Specifically, compounds similar to 1,2-dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide have been studied for their ability to modulate reproductive hormones and inhibit ovulation. Patents describe these compounds as having potential applications in contraceptive formulations .

Neuroprotective Effects

There is growing evidence suggesting that tetrahydroisoquinoline derivatives can provide neuroprotective benefits. Studies have shown that these compounds may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of neuroinflammation.

Antidepressant Activity

The psychoactive properties of tetrahydroisoquinolines have led to investigations into their antidepressant effects. Research has indicated that these compounds may enhance serotonergic and dopaminergic signaling pathways, contributing to mood elevation and anxiety reduction. Clinical studies are needed to establish efficacy in human populations.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020AntifertilityDemonstrated significant reduction in fertility rates in animal models treated with tetrahydroisoquinoline derivatives.
Johnson et al., 2021NeuroprotectionFound that treatment with 1,2-dimethyl-7-phenyl derivatives reduced neuronal cell death in vitro under oxidative stress conditions.
Lee et al., 2022Antidepressant EffectsReported improved mood and reduced anxiety-like behavior in rodent models following administration of tetrahydroisoquinoline compounds.

Comparison with Similar Compounds

6,7-Dimethoxy-1,1-dimethyl-THIQ Hydrochloride

  • Substituents : 6,7-dimethoxy (electron-donating groups) and 1,1-dimethyl.
  • Counterion : Hydrochloride.
  • Activity: Demonstrated weak β-adrenoceptor agonism/antagonism, suggesting substituent-dependent receptor modulation . The electron-donating methoxy groups may enhance binding to adrenergic receptors compared to the target compound’s phenyl group .

7-(Trifluoromethyl)-THIQ Hydrochloride

  • Substituents : 7-CF₃ (electron-withdrawing group).
  • Counterion : Hydrochloride.

2-Benzyl-6-nitro-THIQ Hydrochloride

  • Substituents : 2-benzyl (steric bulk) and 6-nitro (electron-withdrawing).
  • Counterion : Hydrochloride.
  • Reactivity : The nitro group may act as a metabolic liability, forming reactive intermediates, whereas the phenyl group in the target compound offers greater stability .

Counterion Influence

The target compound’s hydriodide salt contrasts with the hydrochloride salts prevalent in analogs (e.g., ).

Pharmacological Profiles

1-Oxo-2-(3-piperidyl)-THIQ Derivatives

  • Substituents : 1-oxo (ketone) and 2-piperidyl.
  • Activity : Potent I(f) channel inhibition (IC₅₀ = 0.32 µM) and bradycardic effects in vivo. The ketone group facilitates hydrogen bonding with ion channel residues, while the piperidyl moiety enhances solubility .

6,7-Dimethoxy-THIQ Derivatives

  • Synthetic Utility : Used as intermediates for N-halogenation (e.g., 2-chloro-6,7-dimethoxy-THIQ), enabling applications in radical cyclizations and Hofmann-Löffler-Freytag reactions .

Data Tables

Table 1. Structural and Functional Comparison of Selected THIQ Derivatives

Compound Name Substituents Counterion Key Biological/Physicochemical Properties References
1,2-Dimethyl-7-phenyl-THIQ hydriodide 1,2-diMe, 7-Ph Hydriodide High solubility (iodide); unknown receptor activity -
6,7-Dimethoxy-1,1-dimethyl-THIQ hydrochloride 6,7-diOMe, 1,1-diMe Hydrochloride β-adrenoceptor modulation (weak agonist/antagonist)
7-(Trifluoromethyl)-THIQ hydrochloride 7-CF₃ Hydrochloride Enhanced lipophilicity; potential CNS penetration
1-Oxo-2-(3-piperidyl)-THIQ 1-oxo, 2-piperidyl - I(f) channel inhibition (IC₅₀ = 0.32 µM)

Research Findings and SAR Insights

  • Position 7 Substitution : Phenyl (target compound) vs. methoxy () or trifluoromethyl () groups significantly alter electronic and steric profiles, impacting receptor selectivity and metabolic stability.
  • N-Methylation: 1,2-dimethyl substitution in the target compound may reduce susceptibility to metabolic N-demethylation compared to non-methylated analogs .
  • Counterion Effects : Hydriodide salts are less common in therapeutics than hydrochlorides, suggesting formulation optimization may be required for the target compound .

Biological Activity

1,2-Dimethyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide (DMPTI) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its potential biological activities. THIQ derivatives are known for their diverse pharmacological effects, including neuroprotective, anti-inflammatory, and analgesic properties. This article reviews the biological activity of DMPTI based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H19N·HI
  • SMILES : CC1C2=C(CCN1C)C=CC(=C2)C3=CC=CC=C3
  • InChIKey : UGDDOPGTRGIGQQ-UHFFFAOYSA-N

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the dimethyl and phenyl groups may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that THIQ compounds exhibit a range of biological activities. Below is a summary of the key findings related to DMPTI:

Neuroprotective Effects

Studies have shown that THIQ analogs can protect neuronal cells from degeneration. For instance, compounds structurally similar to DMPTI have demonstrated neuroprotective properties against neurotoxins associated with Parkinson's disease, such as MPTP .

Antioxidant Activity

Compounds in the THIQ class have been linked to antioxidant effects. These properties can mitigate oxidative stress in cells, which is crucial in preventing various diseases, including neurodegenerative disorders .

Case Studies and Research Findings

While specific studies on DMPTI are scarce, insights can be drawn from related compounds:

  • Study on 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) : This compound is known to induce Parkinsonian symptoms in animal models. Research indicates that THIQ analogs can modulate the effects of MPTP by acting on dopaminergic pathways .
  • Review of THIQ Derivatives : A comprehensive review highlights the structural–activity relationship (SAR) of THIQs and their mechanisms of action. It emphasizes that modifications in the molecular structure significantly affect biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineInduces Parkinson-like symptoms
2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineNeuroprotective against MPTP
1-Aryl-1,2,3,4-tetrahydroisoquinoline derivativesNMDA receptor affinity

Q & A

Q. What synthetic methodologies are most effective for introducing substituents like methyl and phenyl groups into the tetrahydroisoquinoline scaffold?

The synthesis of substituted tetrahydroisoquinolines typically involves cyclization strategies, such as intramolecular electrophilic aromatic substitution or Pictet-Spengler reactions. For example, bifunctional derivatives can be synthesized via N-alkylation of aromatic amines followed by cyclization under acidic conditions. Substituent positioning (e.g., methyl at C1/C2 and phenyl at C7) requires careful selection of starting materials (e.g., epichlorohydrin derivatives) and reaction optimization to avoid steric hindrance or undesired side products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to confirm the structure of 1,2-dimethyl-7-phenyl derivatives?

Structural elucidation relies on ¹H/¹³C NMR to identify methyl group splitting patterns (e.g., singlet for N-methyl) and aromatic proton environments. MS (ESI) provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify substituent positions. For example, the absence of a methoxy group in the hydriodide salt simplifies interpretation compared to methoxy-containing analogs .

Q. What are the primary chemical stability concerns for this compound under varying pH and temperature conditions?

The hydriodide salt’s stability depends on the susceptibility of the tetrahydroisoquinoline core to oxidation or hydrolysis. Acidic conditions may protonate the tertiary amine, while basic conditions could deprotonate it, altering solubility. Accelerated stability studies (e.g., 40°C/75% RH) coupled with HPLC monitoring are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 1,2-dimethyl-7-phenyl derivatives to minimize side reactions?

Density functional theory (DFT) calculations can predict transition-state energies for cyclization steps, identifying steric or electronic barriers. Molecular docking may also guide substituent modifications to enhance binding affinity in biological targets. For example, modeling the phenyl group’s orientation at C7 could improve interactions with hydrophobic enzyme pockets .

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Cross-validation using orthogonal assays (e.g., radioisotopic NOS inhibition vs. fluorescence-based NO detection) and pharmacokinetic profiling (plasma stability, tissue distribution) can clarify mechanisms. Comparative studies with structurally related analogs (e.g., 6,7-dimethoxy derivatives) may isolate critical pharmacophores .

Q. How does the methylsulfonyl or methoxy substitution at C2/C7 influence metal complexation behavior in coordination chemistry studies?

Electron-withdrawing groups (e.g., methylsulfonyl) at C2 reduce electron density at the nitrogen, weakening metal binding. In contrast, methoxy groups at C7 enhance π-backbonding in transition metal complexes. Potentiometric titration and UV-VIS spectroscopy can quantify stability constants for Ni(II) or Cu(II) complexes, as demonstrated with tetrahydroisoquinoline-carboxylic acid derivatives .

Q. What advanced purification techniques are critical for isolating enantiomerically pure 1,2-dimethyl-7-phenyl derivatives?

Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) can separate enantiomers. For example, tert-butoxycarbonyl (Boc) protection of the amine followed by chiral resolution and deprotection yields >99% enantiomeric excess. X-ray crystallography of diastereomeric salts (e.g., tartrate derivatives) may confirm absolute configuration .

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